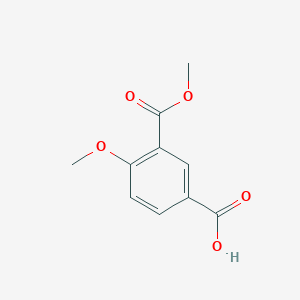

4-Methoxy-3-(methoxycarbonyl)benzoic acid

Overview

Description

4-Methoxy-3-(methoxycarbonyl)benzoic acid is a chemical compound with the molecular formula C10H10O5 . It has a molecular weight of 210.19 . This compound is solid at room temperature .

Molecular Structure Analysis

The InChI code for 4-Methoxy-3-(methoxycarbonyl)benzoic acid is 1S/C10H10O5/c1-14-8-5-6 (9 (11)12)3-4-7 (8)10 (13)15-2/h3-5H,1-2H3, (H,11,12) . This indicates the presence of a carboxylic acid group (-COOH) and two methoxy groups (-OCH3) in the molecule.Physical And Chemical Properties Analysis

4-Methoxy-3-(methoxycarbonyl)benzoic acid is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the sources I found.Scientific Research Applications

Suzuki–Miyaura Coupling

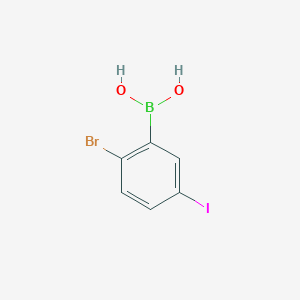

The compound is used in the Suzuki–Miyaura (SM) cross-coupling reaction, which is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

Research Grade Compound

“4-Methoxy-3-(methoxycarbonyl)benzoic acid” is available as a research grade compound . This indicates that it is used in various types of scientific research, potentially including chemical synthesis, biological studies, and material science .

Safety and Hazards

Mechanism of Action

Target of Action

It’s known that this compound belongs to the class of organic compounds known as linear 1,3-diarylpropanoids .

Mode of Action

It’s known that similar compounds can interact with various biological targets, leading to changes in cellular processes .

Biochemical Pathways

It’s known that similar compounds can influence various biochemical pathways, leading to downstream effects .

Pharmacokinetics

It’s known that the compound is soluble in water, alcohol, boiling water, diethyl ether, ethyl acetate, and chloroform , which could potentially impact its bioavailability.

Result of Action

It’s known that similar compounds can have various effects at the molecular and cellular level .

Action Environment

It’s known that environmental factors can significantly influence the action of similar compounds .

properties

IUPAC Name |

4-methoxy-3-methoxycarbonylbenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O5/c1-14-8-4-3-6(9(11)12)5-7(8)10(13)15-2/h3-5H,1-2H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIWBFQWPLSWTBT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)O)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methoxy-3-(methoxycarbonyl)benzoic acid | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[Dibutyl-[8-[dibutyl(trifluoromethylsulfonyloxy)stannyl]octyl]stannyl] trifluoromethanesulfonate](/img/structure/B8058630.png)

![(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[[(3S,5R,8R,9R,10R,12R,13R,14R,17S)-12-hydroxy-4,4,8,10,14-pentamethyl-17-[(2R)-6-methyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]oxyhept-5-en-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B8058642.png)

![Sodium;2-[5-(1,2,3,5,6,7-hexahydro-s-indacen-4-ylcarbamoylsulfamoyl)furan-3-yl]propan-2-olate](/img/structure/B8058661.png)

![1-[(tert-Butoxy)carbonyl]-2-oxopyrrolidine-3-carboxylic acid](/img/structure/B8058696.png)

![rac-(1R,5S)-5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohex-3-ene-1-carboxylic acid](/img/structure/B8058719.png)